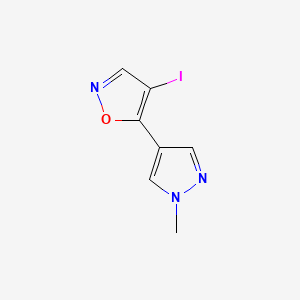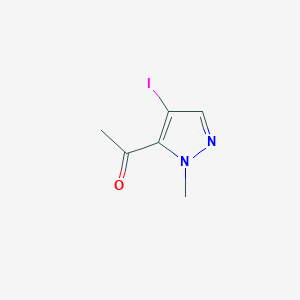
1-(2,2-difluoroethyl)-4-iodo-3-nitro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-difluoroethyl)-4-iodo-3-nitro-1H-pyrazole is a compound of interest in various fields of chemistry and pharmacology This compound features a pyrazole ring substituted with a 2,2-difluoroethyl group, an iodine atom, and a nitro group
準備方法
The synthesis of 1-(2,2-difluoroethyl)-4-iodo-3-nitro-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.
Iodination: The iodination of the pyrazole ring can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.
Addition of the 2,2-Difluoroethyl Group: The 2,2-difluoroethyl group can be introduced through a nucleophilic substitution reaction using a suitable difluoroethylating agent, such as 2,2-difluoroethyl iodide.
化学反応の分析
1-(2,2-difluoroethyl)-4-iodo-3-nitro-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The pyrazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
科学的研究の応用
1-(2,2-difluoroethyl)-4-iodo-3-nitro-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving nitro and difluoroethyl groups.
Material Science: The compound’s unique properties make it suitable for the development of new materials with specific electronic or optical characteristics.
Agricultural Chemistry: It can be explored for its potential use in the synthesis of agrochemicals, such as herbicides or insecticides.
作用機序
The mechanism of action of 1-(2,2-difluoroethyl)-4-iodo-3-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can facilitate interactions with biological molecules through hydrogen bonding or redox reactions. The difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .
類似化合物との比較
1-(2,2-difluoroethyl)-4-iodo-3-nitro-1H-pyrazole can be compared with other similar compounds, such as:
1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole: Lacks the iodine substituent, which may affect its reactivity and biological activity.
4-iodo-3-nitro-1H-pyrazole: Lacks the difluoroethyl group, which may influence its lipophilicity and metabolic stability.
1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole: Lacks the nitro group, which may alter its interactions with biological molecules.
These comparisons highlight the unique combination of substituents in this compound, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
1354706-67-4 |
|---|---|
分子式 |
C5H4F2IN3O2 |
分子量 |
303.01 |
IUPAC名 |
1-(2,2-difluoroethyl)-4-iodo-3-nitropyrazole |
InChI |
InChI=1S/C5H4F2IN3O2/c6-4(7)2-10-1-3(8)5(9-10)11(12)13/h1,4H,2H2 |
InChIキー |
GSZZYMGNNCAOGQ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NN1CC(F)F)[N+](=O)[O-])I |
正規SMILES |
C1=C(C(=NN1CC(F)F)[N+](=O)[O-])I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methylpropanoate](/img/structure/B3047121.png)





![4-iodo-1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B3047130.png)




![1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B3047139.png)
